molecular formula C7H13Cl2N3 B1428440 N5,N5-dimethylpyridine-2,5-diamine dihydrochloride CAS No. 1211513-26-6

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride

Cat. No. B1428440
M. Wt: 210.1 g/mol
InChI Key: OARXQSQFHWHUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 . It has a molecular weight of 210.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of N5,N5-dimethylpyridine-2,5-diamine consists of a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Synthesis and Antimicrobial Agent Development: N5,N5-dimethylpyridine-2,5-diamine dihydrochloride derivatives have been synthesized for potential use as antimicrobial agents. These compounds have shown significant inhibition of microbial growth, including both Gram-positive and Gram-negative bacteria, as well as fungi (Rao, Rao, & Koteswara, 2020).

Electrochemical Hydrogen Production

  • Electrochemical Hydrogen Production: Research has demonstrated that nickel complexes containing N5-pentadentate ligands, which include N5,N5-dimethylpyridine-2,5-diamine, can be highly efficient for electrochemical hydrogen production from neutral water. These complexes show a high turnover number and Faradaic efficiency (Zhang et al., 2014).

Synthesis of Hexahydropyrimidine and Other Compounds

  • Synthesis of Hexahydropyrimidine: N5,N5-dimethylpyridine-2,5-diamine dihydrochloride derivatives are used in the synthesis of hexahydropyrimidine, a compound present in various natural products and pharmaceutical agents with pharmacological activities. These derivatives have applications in the synthesis of bioactive compounds, including those with anti-inflammatory, analgesic, antibacterial, and antiviral properties (Abu-Obaid et al., 2014).

Vapor-Phase Photochemistry

  • Vapor-Phase Photochemistry: Studies on the vapor-phase photochemistry of dimethylpyridines, including N5,N5-dimethylpyridine-2,5-diamine, have shown isomerization products and reactions involving demethylation and methylation, indicating potential applications in chemical synthesis and understanding reaction mechanisms (Pavlik et al., 1999).

Catalytic Conversion

  • Catalytic Conversion: N5,N5-dimethylpyridine-2,5-diamine dihydrochloride is involved in catalytic processes, such as the conversion of 5-hydroxymethylfurfural into furandiamidine dihydrochloride. This showcases its role in catalytic chemistry and potential applications in industrial processes (Xiuquan et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

5-N,5-N-dimethylpyridine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10(2)6-3-4-7(8)9-5-6;;/h3-5H,1-2H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARXQSQFHWHUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5,N5-dimethylpyridine-2,5-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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